molecular formula C14H21NO6S2 B2880841 Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate CAS No. 2310139-36-5

Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate

Cat. No.: B2880841
CAS No.: 2310139-36-5
M. Wt: 363.44
InChI Key: XPGZSDVTYNKUIU-UHFFFAOYSA-N
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Description

Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-hydroxy-4-(methylsulfanyl)butylamine with a sulfonyl chloride to form the sulfamoyl intermediate.

    Esterification: The intermediate is then reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the ester linkage.

    Methylation: The final step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methoxybenzoate: Shares the methoxybenzoate core but lacks the sulfamoyl and sulfanyl groups.

    Methyl 3-methoxysalicylate: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate is unique due to the presence of both sulfamoyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6S2/c1-20-12-5-4-10(14(17)21-2)8-13(12)23(18,19)15-9-11(16)6-7-22-3/h4-5,8,11,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGZSDVTYNKUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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